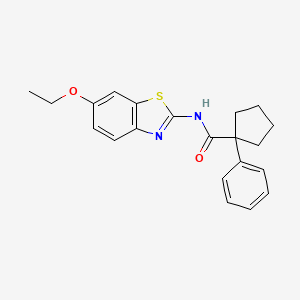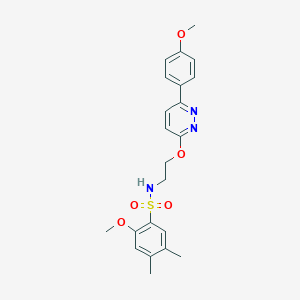![molecular formula C16H14BrN3O B11230881 5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one](/img/structure/B11230881.png)
5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one: belongs to the indole class of compounds. Indole derivatives have garnered significant interest due to their clinical and biological applications. The indole nucleus is present in various synthetic drug molecules and plays a crucial role in binding to multiple receptors, making it a valuable pharmacophore for developing new derivatives .
Preparation Methods
Synthetic Routes:: The synthesis of 5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one involves several steps. One common approach is the reaction of an appropriate indole precursor with a brominating agent. The specific synthetic route may vary, but the key steps include bromination and subsequent hydrazinolysis.
Reaction Conditions::- Bromination: The introduction of the bromine atom typically occurs under mild conditions using a brominating reagent.
- Hydrazinolysis: The hydrazine group is introduced by reacting the brominated intermediate with hydrazine.
Industrial Production Methods::
Chemical Reactions Analysis
Types of Reactions::
5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one: can undergo various reactions, including:
Oxidation: Oxidative processes can modify the indole ring.
Reduction: Reduction reactions may lead to the formation of different derivatives.
Substitution: Substituents on the indole nucleus can be replaced.
Brominating Agents: Used for bromination.
Hydrazine: Essential for introducing the hydrazine group.
Major Products:: The major products depend on the specific reaction conditions and substituents. These could include various brominated indole derivatives or hydrazinyl-substituted compounds.
Scientific Research Applications
5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one: finds applications in:
Chemistry: As a versatile building block for synthesizing other compounds.
Biology: Studying its effects on cellular processes.
Medicine: Investigating its potential as a drug candidate.
Industry: Exploring its use in materials science or catalysis.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one: can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include other brominated indoles or hydrazinyl-substituted indoles.
Properties
Molecular Formula |
C16H14BrN3O |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
5-bromo-3-[(3,4-dimethylphenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C16H14BrN3O/c1-9-3-5-12(7-10(9)2)19-20-15-13-8-11(17)4-6-14(13)18-16(15)21/h3-8,18,21H,1-2H3 |
InChI Key |
PLZLULQKCRPEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylphenyl)-N-[4-(pyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11230799.png)

![1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide](/img/structure/B11230805.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}ethanone](/img/structure/B11230808.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11230810.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11230814.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11230815.png)

![(4-Chlorophenyl){6-[(methylpropyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B11230830.png)
![N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11230839.png)
![1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B11230845.png)
![N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230849.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B11230851.png)
![6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230861.png)
